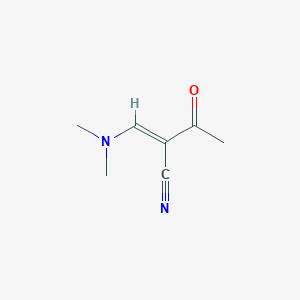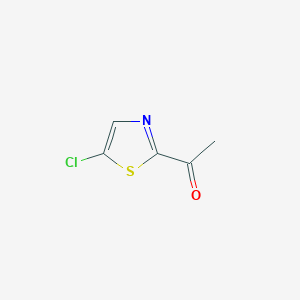
6'-Nitro-2-oxo-2H-1,3'-bipyridine-3-carboxylic acid
Overview
Description
6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H7N3O5 and a molecular weight of 261.19 g/mol.
Preparation Methods
The synthesis of 6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid involves several steps. One common method includes the nitration of 2-oxo-2H-1,3’-bipyridine-3-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure the selective nitration at the 6’ position. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The compound can be oxidized under strong oxidative conditions to form different oxidation products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-oxo-2H-1,3’-bipyridine-3-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6’-Amino-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
The uniqueness of 6’-Nitro-2-oxo-2H-1,3’-bipyridine-3-carboxylic acid lies in its specific nitro substitution, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(6-nitropyridin-3-yl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c15-10-8(11(16)17)2-1-5-13(10)7-3-4-9(12-6-7)14(18)19/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXBBWYZIWDWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate](/img/structure/B1387230.png)




![3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387237.png)
